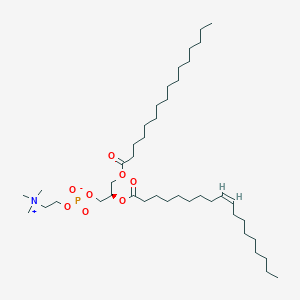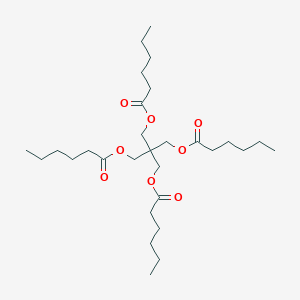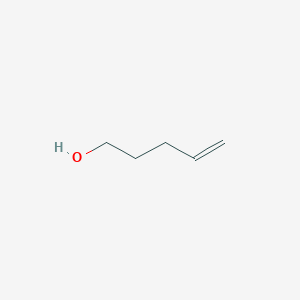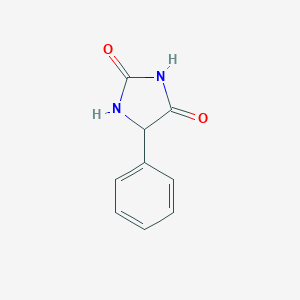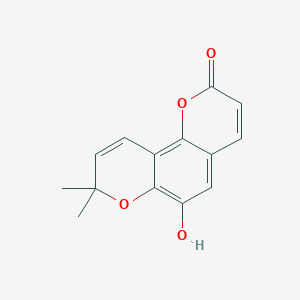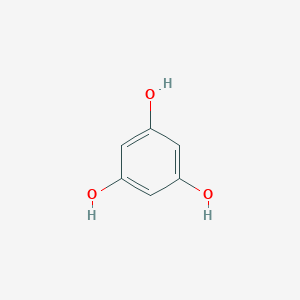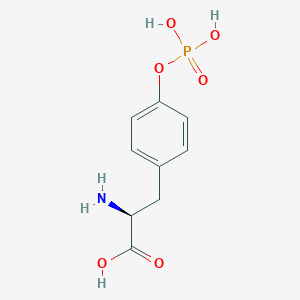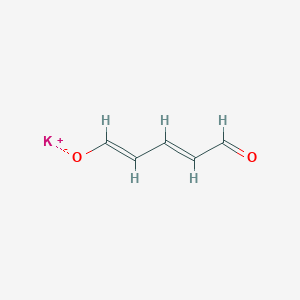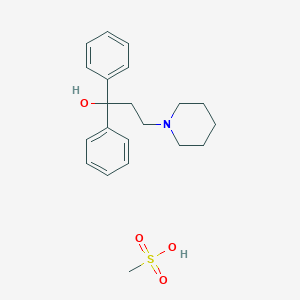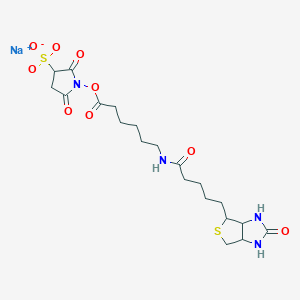
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate involves the activation of biotin with N-hydroxysuccinimide (NHS) in the presence of a sulfo-group, which increases the compound's solubility in water. This modification enables the compound to react with primary amine groups found in proteins under mild conditions, thereby attaching a biotin tag to the protein without significantly affecting its structure or function.
Molecular Structure Analysis
The molecular structure of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate features a biotin moiety linked to a hexanoic acid chain, which is further connected to an NHS ester. This structure is critical for its function, as the NHS ester is reactive towards primary amines, allowing for the covalent attachment of biotin to proteins, while the biotin moiety facilitates interaction with streptavidin.
Chemical Reactions and Properties
Upon reaction with primary amine groups in proteins, Sulfo-N-succinimidyl 6-(biotinamido) hexanoate forms stable amide bonds, resulting in the permanent labeling of the protein with biotin. This reaction is highly specific and efficient, occurring under mild buffer conditions, thereby preserving the integrity of the protein's structure and activity.
Physical Properties Analysis
The sodium salt form of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate is highly soluble in water, which is advantageous for its application in aqueous biological systems. Its solubility facilitates easy handling and application in various biochemical assays where protein labeling is required.
Chemical Properties Analysis
This compound is stable under a wide range of pH values, making it suitable for use in different biochemical assays. However, its NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH levels. Therefore, it is recommended to use freshly prepared solutions and to conduct reactions at neutral to slightly acidic pH levels to optimize efficiency and minimize hydrolysis.
For detailed research and applications of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt in biochemical assays, see the studies by (Dentler, 1992), (Ezeokonkwo et al., 2003), and (Azim-Zadeh et al., 2007) among others. These studies provide insights into the utility of this compound for labeling proteins and studying their properties in various biological contexts.
Wissenschaftliche Forschungsanwendungen
Probing Conformational Changes in Proteins
- Research Context : This compound binds covalently to lysine residues in proteins and its accessibility depends on the protein's conformation. This property has been utilized to study conformational changes in proteins like bovine serum albumin and the human band 3 anion exchanger. It was observed that the unfolding of these proteins correlates with the accessibility of the biotin derivative to specific lysine residues (Azim-Zadeh et al., 2007).
Labeling Escherichia coli Cell Envelope Proteins
- Research Context : The compound has been used to selectively label Escherichia coli cell envelope proteins. It preferentially labels outer membrane, periplasmic, and inner membrane proteins, demonstrating its utility in studying bacterial protein localization (Bradburne et al., 1993).
Labeling Surface Proteins of Parasites
- Research Context : It has been effectively used to label the surface proteins of Trypanosoma brucei brucei, a parasite. The study found that this method is fast, stable, and reproducible, offering advantages over radioactive methods (Ezeokonkwo et al., 2003).
Identifying Nitrogen-regulated Proteins in Phytoplankton
- Research Context : In marine phytoplankton, this compound has been used to label cell surfaces, allowing for the identification of proteins characteristic of different nutrient conditions, such as nitrogen-regulated proteins (Palenik & Koke, 1995).
Characterizing Recombinant Human Interleukin-1 Beta
- Research Context : This compound has been used to modify recombinant human interleukin-1 beta. It helped identify the sites of biotinylation and assess the impact of modifications on the protein's bioactivity (Yem et al., 1989).
Detection of Serine Proteinases
- Research Context : It's been used to prepare biotinylated aprotinin, a probe for detecting serine proteinases in various biological samples. This approach is more sensitive than conventional methods (Melrose et al., 1995).
Eigenschaften
IUPAC Name |
sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405518 |
Source


|
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt | |
CAS RN |
191671-46-2 |
Source


|
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


